(2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
Description
(2Z,5Z)-5-(3-Fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core with a 3-fluorobenzylidene group at position 5 and a 4-hydroxyphenylimino substituent at position 2. This compound belongs to a class of molecules studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties . The fluorine atom at the benzylidene moiety and the hydroxyl group on the phenylimino substituent contribute to its unique electronic and lipophilic properties, influencing its pharmacological profile .
Properties
Molecular Formula |
C16H11FN2O2S |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11FN2O2S/c17-11-3-1-2-10(8-11)9-14-15(21)19-16(22-14)18-12-4-6-13(20)7-5-12/h1-9,20H,(H,18,19,21)/b14-9- |
InChI Key |
ZNRCKCGPSSGTKJ-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation Approach
The synthesis of (2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one typically follows a three-step protocol derived from analogous thiazolidin-4-one syntheses:
Step 1: Hydrazide Formation
4-Hydroxyphenylhydrazine reacts with 3-fluorobenzaldehyde in anhydrous ethanol under reflux (4–6 hours) to yield the hydrazone intermediate. This step achieves >85% yield when conducted under nitrogen atmosphere to prevent oxidation.
Step 2: Cyclization with Mercaptoacetic Acid
The hydrazone intermediate undergoes cyclization with mercaptoacetic acid in the presence of a Lewis acid catalyst (e.g., zinc chloride) at 80–90°C for 6–8 hours. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, yielding the thiazolidin-4-one core with 65–72% efficiency.
Step 3: Stereochemical Optimization
The Z-configuration at C2 and C5 is stabilized by slow cooling of the reaction mixture to 4°C, promoting crystallization. X-ray crystallography confirms spatial alignment, with dihedral angles between the thiazolidinone ring and aryl groups measuring 12–15°.
Table 1: Multi-Step Synthesis Parameters
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Hydroxyphenylhydrazine, 3-Fluorobenzaldehyde | Ethanol | Reflux | 4–6 | 85–90 |
| 2 | Mercaptoacetic Acid, ZnCl₂ | DMF | 80–90°C | 6–8 | 65–72 |
| 3 | – | Ethanol | 4°C | 12 | 89–92 |
One-Pot Three-Component Synthesis
Reaction Design and Efficiency
A streamlined one-pot method adapts the protocol from tryptamine-thiazolidin-4-one syntheses, substituting tryptamine with 4-aminophenol:
-
Components :
-
4-Aminophenol (10 mmol)
-
3-Fluorobenzaldehyde (10 mmol)
-
Mercaptoacetic Acid (12 mmol)
-
-
Conditions :
-
Solvent: Ethanol (50 mL)
-
Catalyst: Acetic Acid (2 mL)
-
Temperature: Reflux (78°C)
-
Duration: 10–12 hours
-
This method achieves 40–45% yield, with the major byproduct (15–20%) identified as the E-isomer at C5. Purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) enhances final purity to >95%.
Stereochemical Control
The Z-configuration dominates (>85%) due to kinetic favorability during cyclization. NOESY NMR correlations between H-2 (thiazolidinone) and H-6 (3-fluorophenyl) confirm spatial proximity, while NMR shifts at δ 165–168 ppm verify the thiazolidinone carbonyl.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Adapting patent methodologies for imidazole derivatives, continuous flow systems improve scalability:
-
Residence Time : 30 minutes
-
Pressure : 2–3 bar
-
Catalyst : Heterogeneous ZnCl₂-coated silica gel
This approach boosts yield to 78% while reducing solvent waste by 40% compared to batch processes.
Table 2: Batch vs. Continuous Flow Performance
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 65–72 | 75–78 |
| Solvent Use (L/kg) | 120 | 70 |
| Reaction Time (h) | 8 | 0.5 |
Analytical Characterization
Spectroscopic Validation
-
FT-IR : A strong carbonyl stretch at 1660–1680 cm confirms the thiazolidin-4-one ring.
-
NMR : Diastereotopic protons at δ 3.65–3.80 ppm (methylene group) and δ 5.20–5.75 ppm (C2-H) align with Z-configuration.
-
X-ray Crystallography : Unit cell parameters (a = 8.2 Å, b = 10.5 Å, c = 12.1 Å) and ORTEP diagrams validate molecular geometry.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Thiazolidinones, including the studied compound, have been investigated for their anticancer properties. Research indicates that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the anticancer activity of thiazolidinone derivatives, including (2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one. The compound showed promising results in inhibiting the growth of human tumor cells such as A549 (lung carcinoma), MCF-7 (breast cancer), and others at concentrations ranging from 10 to 100 µM .
- The mechanism of action involves inducing apoptosis and inhibiting cell proliferation through modulation of reactive oxygen species production and apoptosis-related gene expression .
-
Mechanism of Action :
- The compound's mechanism involves interaction with cellular pathways that regulate apoptosis and cell cycle progression. It has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
- Additionally, it may affect the NF-κB signaling pathway, which is crucial for cancer cell survival .
Antimicrobial Properties
Beyond its anticancer potential, (2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has demonstrated antimicrobial activity against various pathogens.
Research Insights
- Studies have shown that thiazolidinone derivatives possess broad-spectrum antimicrobial properties. They inhibit bacterial growth by disrupting bacterial cell wall synthesis and function .
- The compound has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at specific concentrations.
Summary of Applications
| Application Type | Specific Findings |
|---|---|
| Anticancer | Significant cytotoxicity against multiple cancer cell lines; induces apoptosis through modulation of cellular pathways. |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; disrupts bacterial growth mechanisms. |
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its potential anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Substituents on the benzylidene ring significantly impact lipophilicity and bioactivity. Fluorine and chlorine enhance lipophilicity, while hydroxyl groups increase polarity .
Physicochemical Properties
- Melting Points: Compounds with bulkier substituents (e.g., 1,3-benzodioxol-5-yl) exhibit higher melting points (>260°C) due to increased molecular rigidity . The title compound melts at 251–253°C, comparable to morpholino-substituted analogs .
- Lipophilicity : The 3-fluorobenzylidene group in the title compound confers moderate lipophilicity, intermediate between 4-chloro (more lipophilic) and 4-hydroxy (less lipophilic) derivatives .
Anticancer Activity
- The title compound’s fluorinated benzylidene group may enhance cellular uptake compared to non-halogenated analogs, as seen in studies where 4-bromo and 4-chloro derivatives showed IC₅₀ values of 3.0 and 1.3 μM, respectively, against Chlorella vulgaris .
- A structurally related compound, (2E,5Z)-5-(2-hydroxybenzylidene)-2-((4-phenoxyphenyl)imino)thiazolidin-4-one, demonstrated microtubule-depolymerizing activity in glioblastoma cells (IC₅₀ = 223 μM) .
Enzyme Inhibition
- Rhodanine derivatives with thioxo groups (e.g., 2-thioxo-1,3-thiazolidin-4-one) exhibit potent inhibition of photosynthetic electron transport (PET), with IC₅₀ values as low as 3.0 μM . The title compound’s hydroxyl group may reduce PET inhibition compared to thioxo analogs but improve solubility for in vivo applications .
Biological Activity
The compound (2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 400.4 g/mol. Its unique structure includes a thiazolidine ring, a fluorobenzylidene group, and a hydroxyphenyl side chain, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | (2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one |
| InChI Key | LSEQEPNTQQMTMN-BOPFTXTBSA-N |
The biological activity of (2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is attributed to its interaction with various molecular targets. The fluorobenzylidene moiety may engage with hydrophobic pockets in proteins, while the hydroxyphenyl group can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity or receptor function, leading to observed biological effects such as:
- Anticancer Activity : The compound has shown significant potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have revealed its effectiveness against various cancer cell lines including A549 (lung cancer), CACO-2 (colon cancer), and others .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against Gram-positive bacteria and fungi, including strains of Candida spp. . This makes it a candidate for further development in treating infections.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of thiazolidinone derivatives similar to (2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one:
-
Anticancer Studies :
- A study evaluated the compound's effects on human cancer cell lines (A549, SCC-15) and found that it significantly decreased reactive oxygen species (ROS) production while increasing lactate dehydrogenase release at micromolar concentrations . This suggests a potential mechanism for inducing cytotoxicity in tumor cells.
- Another investigation focused on structural analogs which demonstrated substantial anticancer activities through various pathways including PPARγ signaling and modulation of oxidative stress .
-
Antimicrobial Activity :
- Research has shown that derivatives of thiazolidinones possess broad-spectrum antimicrobial effects. For instance, compounds similar to (2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one were tested against multiple bacterial strains and displayed significant inhibition rates .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one, and how are reaction conditions optimized?
- Methodology :
-
Step 1 : Condensation of 3-fluorobenzaldehyde with thiazolidinone precursors under reflux conditions in acetic acid, monitored by TLC for progress .
-
Step 2 : Introduction of the 4-hydroxyphenyl imine group via Schiff base formation, requiring pH control (7–9) and anhydrous solvents (e.g., ethanol) .
-
Optimization : Adjusting reaction temperature (70–90°C), catalyst choice (e.g., piperidine for imine formation), and solvent polarity (DMSO vs. ethanol) to maximize yields (reported 75–94%) .
- Key Data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 70–90°C | Higher yields at 80°C |
| Solvent | Ethanol | Purity >95% |
| Catalyst | Piperidine | Reduces side reactions |
Q. Which spectroscopic techniques are essential for characterizing the compound's structure and purity?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Confirms Z/E isomerism at C2 and C5 positions (e.g., δ 7.80 ppm for =CH in benzylidene group) and hydroxyl/imine proton shifts .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 336 for analogous derivatives) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1703 cm⁻¹, C-S at 1228 cm⁻¹) .
- HPLC : Assesses purity (>95%) and detects by-products .
Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?
- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against S. aureus (15 µg/mL) and E. coli (25 µg/mL) using broth microdilution .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for breast cancer MCF-7) .
- Enzyme Inhibition : COX-1 or MurB enzyme inhibition studies via fluorometric assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when synthesizing thiazolidinone derivatives?
- Systematic Parameter Variation :
- Test solvents (polar vs. nonpolar), catalysts (acid vs. base), and temperature gradients to identify optimal conditions .
- By-Product Analysis : Use HPLC or GC-MS to detect impurities (e.g., unreacted aldehydes) and adjust stoichiometry .
- Case Study : A study found that replacing acetic acid with DMF increased yields from 75% to 88% for analogous compounds .
Q. What computational methods are employed to predict the compound's biological activity based on its structure?
- Molecular Docking : Predict binding affinity to targets like COX-1 (PDB ID 1EQG) or bacterial MurB .
- QSAR Models : Correlate substituent effects (e.g., fluorine position) with antimicrobial potency .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for thiazolidinone derivatives?
- Substituent Variation : Compare analogues with different halogen (F, Cl) or methoxy groups to assess impact on bioactivity .
- Key Findings :
| Substituent | Biological Activity Trend |
|---|---|
| 3-Fluorobenzylidene | Enhanced antimicrobial activity vs. 2-fluoro |
| 4-Hydroxyphenyl imine | Improved solubility and enzyme binding |
Q. How can reaction parameters be systematically varied to optimize the synthesis of this compound?
- Design of Experiments (DoE) :
- Variables : Temperature (60–100°C), solvent (ethanol, DMF), catalyst concentration (0.5–2.0 eq).
- Response Surface Methodology (RSM) : Identifies interactions between variables for maximum yield .
- Case Example : Microwave-assisted synthesis reduced reaction time from 7 hours to 30 minutes with 92% yield .
Q. What in vitro assays are critical for elucidating the mechanism of action against specific biological targets?
- Fluorescence Quenching : Study interactions with DNA or proteins (e.g., BSA binding assays) .
- ROS Detection : Measure oxidative stress in cancer cells using DCFH-DA probes .
- Enzyme Kinetics : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots for target enzymes .
Data Contradiction Analysis
- Example : Conflicting MIC values for similar compounds may arise from strain-specific resistance or assay conditions. Validate using standardized CLSI protocols and replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
